An In-depth Technical Guide to Benzofuran-7-ol: Core Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzofuran-7-ol: Core Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of benzofuran-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery. This document is designed to be a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.
Molecular Structure and Core Properties
Benzofuran-7-ol, also known as 7-hydroxybenzofuran, is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 7-position. This seemingly simple structure gives rise to a unique combination of chemical properties that make it a valuable building block in organic synthesis.
The IUPAC name for this compound is 1-benzofuran-7-ol[1]. Its chemical structure is depicted below:
Caption: 2D Chemical Structure of Benzofuran-7-ol.
Physicochemical Properties
A summary of the key physicochemical properties of benzofuran-7-ol is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| CAS Number | 4790-81-2 | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 42 °C | |
| Boiling Point | 68 °C at 0.4 Torr | |
| pKa (predicted) | 8.88 ± 0.40 | |
| LogP (predicted) | 1.8 |
Synthesis of Benzofuran-7-ol
The synthesis of hydroxy-substituted benzofurans can be challenging, often requiring multi-step procedures and carefully controlled reaction conditions. A unified and efficient two-step strategy has been developed for the synthesis of various hydroxybenzofurans, including benzofuran-7-ol, starting from commercially available dihydroxyacetophenones.
This approach involves the conversion of the corresponding dihydroxyacetophenone into a hydroxybenzofuranone intermediate, followed by its reduction. For the synthesis of benzofuran-7-ol, the starting material is 2,3-dihydroxyacetophenone.
Caption: General synthetic workflow for Benzofuran-7-ol.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 7-Hydroxybenzofuranone from 2,3-Dihydroxyacetophenone
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Reaction Setup: To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., anhydrous ethanol or THF), add a base (e.g., sodium ethoxide or potassium carbonate) and a reagent containing a two-carbon electrophile (e.g., diethyl bromomalonate).
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the initial condensation and subsequent intramolecular cyclization.
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Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 7-hydroxybenzofuranone, which can be purified by column chromatography or recrystallization.
Step 2: Reduction of 7-Hydroxybenzofuranone to Benzofuran-7-ol
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Reaction Setup: The 7-hydroxybenzofuranone intermediate is dissolved in a suitable solvent (e.g., THF or methanol) and cooled in an ice bath.
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Reducing Agent: A reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise to the solution.
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Reaction Conditions: The reaction is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reduction of the keto group.
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Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the final product, benzofuran-7-ol. Purification can be achieved through column chromatography.
Spectroscopic Characterization
Accurate characterization of synthesized compounds is paramount. While a complete set of experimental spectra for benzofuran-7-ol is not widely published, data from closely related analogs can provide valuable insights for its identification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a substituted derivative, 2-phenylbenzofuran-7-ol, has been reported. The spectrum shows characteristic signals for the aromatic protons of the benzofuran core and the phenyl substituent[2]. For the parent benzofuran-7-ol, one would expect distinct signals for the protons on the furan and benzene rings, with chemical shifts influenced by the electron-donating hydroxyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals corresponding to the eight carbon atoms of the benzofuran skeleton. The carbon attached to the hydroxyl group (C-7) and the carbons in its ortho and para positions will exhibit shifts indicative of the hydroxyl group's electronic effects.
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IR (Infrared) Spectroscopy: The IR spectrum of benzofuran-7-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H aromatic stretching (around 3000-3100 cm⁻¹) and C=C aromatic stretching (around 1450-1600 cm⁻¹) will also be present.
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Mass Spectrometry (MS): The mass spectrum of benzofuran-7-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight (134.13 g/mol ). Fragmentation patterns will be characteristic of the benzofuran ring system and the hydroxyl substituent. A mass spectrum for the related compound, 7-hydroxy-benzofuran-2-carboxylic acid methyl ester, is available and shows a molecular ion peak consistent with its structure[3].
Reactivity and Potential Reactions
The reactivity of benzofuran-7-ol is governed by the interplay of the aromatic benzofuran core and the phenolic hydroxyl group.
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Electrophilic Aromatic Substitution: The benzofuran ring is generally susceptible to electrophilic attack. The hydroxyl group at the 7-position is an activating, ortho-, para-directing group, which will influence the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including:
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Etherification: Reaction with alkyl halides in the presence of a base to form 7-alkoxybenzofurans.
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Esterification: Reaction with acyl chlorides or anhydrides to form the corresponding esters.
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O-Arylation: Coupling reactions to form diaryl ethers.
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These reactions allow for the further functionalization of the benzofuran-7-ol scaffold, enabling the synthesis of a diverse library of derivatives for biological screening.
Biological Activity and Applications in Drug Development
The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[4][5][6][7].
While specific biological data for the parent benzofuran-7-ol is limited in publicly available literature, studies on substituted analogs highlight its potential as a valuable pharmacophore. A notable example is the finding that a series of 2-(4-hydroxyphenyl)-benzofuran-5-ols with lipophilic groups at the 7-position are potent and selective estrogen receptor beta (ERβ) ligands[8]. This suggests that the 7-position of the benzofuran ring is a key site for modification to achieve selective biological activity.
The development of selective ERβ ligands is of significant interest for the treatment of various conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. The benzofuran-7-ol core provides a promising starting point for the design and synthesis of novel ERβ modulators.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Hazards: The parent compound, benzofuran, is flammable and a suspected carcinogen[8]. It may also cause damage to organs through prolonged or repeated exposure[8]. Phenolic compounds can be skin and eye irritants.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) for benzofuran-7-ol from the supplier before handling and to follow all institutional safety guidelines.
Conclusion and Future Perspectives
Benzofuran-7-ol is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the amenability of its hydroxyl group to further functionalization make it an attractive scaffold for the development of novel compounds with diverse biological activities. The demonstrated potential of 7-substituted benzofuran derivatives as selective ERβ ligands underscores the importance of further exploring the chemical space around this core structure. Future research efforts should focus on the detailed biological evaluation of benzofuran-7-ol and its derivatives, as well as the development of more efficient and scalable synthetic routes to expand its accessibility to the broader research community.
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
- Yun, Y., et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Frontiers in Chemistry, 2022.
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Yun, Y., et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. Available from: [Link]
- Collini, M. D., et al. 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters, 2004.
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An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Available from: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available from: [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Available from: [Link]
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Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. Available from: [Link]
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Design, synthesis, and biological evaluation of novel benzofuran derivatives bearing N-aryl piperazine moiety. PubMed Central. Available from: [Link]
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PubChem. 7-Benzofuranol. National Institutes of Health. Available from: [Link]
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Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed. Available from: [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available from: [Link]
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